molecular formula C20H23ClN2O3S B14970467 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-cyclopentylacetamide

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-cyclopentylacetamide

Cat. No.: B14970467
M. Wt: 406.9 g/mol
InChI Key: WWUJZOXZFFBCEA-UHFFFAOYSA-N
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Description

2-(2-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-CYCLOPENTYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methoxy group, and a dihydropyridinyl moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-CYCLOPENTYLACETAMIDE typically involves multiple steps, including the formation of the dihydropyridinyl core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Dihydropyridinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions.

    Functionalization with Methoxy and Sulfanyl Groups: These steps may involve the use of reagents such as methanol and thiols under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-CYCLOPENTYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-CYCLOPENTYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-CYCLOPENTYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-CYCLOPENTYLACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-cyclopentylacetamide

InChI

InChI=1S/C20H23ClN2O3S/c1-26-19-11-23(12-20(25)22-15-4-2-3-5-15)16(10-18(19)24)13-27-17-8-6-14(21)7-9-17/h6-11,15H,2-5,12-13H2,1H3,(H,22,25)

InChI Key

WWUJZOXZFFBCEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)Cl)CC(=O)NC3CCCC3

Origin of Product

United States

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